N,N'-2,2'-biphenyldiyldiacetamide
Description
Properties
IUPAC Name |
N-[2-(2-acetamidophenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(19)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAUMNGNJKRQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their distinct properties:
Table 1: Structural and Functional Comparison
Detailed Analysis:
Backbone Rigidity and Aromaticity :
- The biphenyl core in this compound enhances π-π stacking and electronic conjugation compared to linear analogs like N,N'-diacetyl-1,4-phenylenediamine . This rigidity is advantageous in materials science for stabilizing supramolecular assemblies.
Functional Group Influence :
- The hydroxamic acid group in N-(1,1'-biphenyl)-2-yl-N-hydroxyacetamide confers metal-binding capacity, making it suitable for targeting metalloenzymes (e.g., histone deacetylases) . In contrast, the acetamide groups in the target compound are less reactive but improve solubility in polar solvents.
Substituent Effects :
- Diphenamid’s N,N-dimethyl and diphenyl groups increase lipophilicity, facilitating membrane penetration in herbicidal applications . The target compound’s symmetric acetamide groups balance hydrophilicity and structural stability, favoring applications in aqueous-phase catalysis or polymer matrices.
Synthetic Accessibility: N,N-Dimethyl-2-phenylacetamide and similar mono-substituted analogs are simpler to synthesize via direct acetylation, whereas biphenyldiyldiacetamide requires multi-step coupling reactions, as seen in related biphenyl-amide syntheses .
Research Implications and Limitations
While this compound’s biphenyl backbone offers unique advantages in materials design, its biological activity remains underexplored compared to hydroxamic acid derivatives or herbicidal analogs . Further studies should focus on:
Q & A
Q. What are the recommended synthesis protocols for N,N'-2,2'-biphenyldiyldiacetamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amidation of biphenyl-2,2'-diamine with acetic anhydride under reflux in anhydrous dichloromethane. Key steps include:
- Using a 1:2.2 molar ratio of diamine to acetic anhydride to ensure complete acetylation.
- Maintaining a nitrogen atmosphere to prevent oxidation of intermediates .
Purity optimization involves: - Recrystallization from ethanol/water (3:1 v/v) to remove unreacted starting materials.
- Column chromatography (silica gel, ethyl acetate/hexane gradient) for high-purity isolation (>98% by HPLC). Monitor purity using reversed-phase HPLC with UV detection at 254 nm .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural confirmation :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyls (δ 168–170 ppm) .
- FT-IR : Confirm N-H stretching (3250–3300 cm⁻¹) and carbonyl vibrations (1650–1680 cm⁻¹) .
- Purity assessment :
- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; retention time ~12.3 min.
- Mass spectrometry (ESI-MS) : Expected [M+H]+ at m/z 313.3 .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
- First aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin contact : Wash with soap and water for 15 minutes; monitor for irritation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Yield discrepancies often arise from:
- Moisture sensitivity : Trace water hydrolyzes acetic anhydride, reducing acetylation efficiency. Use molecular sieves (3Å) in the reaction mixture .
- Temperature control : Ensure reflux conditions (40–45°C) are tightly maintained; deviations >5°C alter kinetics .
Validate reproducibility by: - Replicating reactions in triplicate under controlled humidity (<10% RH).
- Quantifying intermediates via LC-MS to identify side products (e.g., mono-acetylated byproducts) .
Q. What experimental strategies are effective for studying the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification :
- Use affinity chromatography with immobilized this compound to isolate binding proteins from cell lysates.
- Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Functional assays :
- Test inhibition of enzymatic targets (e.g., kinases) at 10–100 µM concentrations.
- Compare dose-response curves (IC50) with known inhibitors to assess specificity .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations :
- Use software like GROMACS to model degradation pathways at pH 2–12 and 25–80°C.
- Identify vulnerable bonds (e.g., amide hydrolysis) and half-life estimates .
- Experimental validation :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks).
- Monitor degradation via UPLC-MS and correlate with simulation results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
